![molecular formula C7H4Br2N2 B1613714 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-66-8](/img/structure/B1613714.png)
4,6-dibromo-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4Br2N2. It is a derivative of pyrrolo[2,3-b]pyridine, characterized by the presence of two bromine atoms at the 4 and 6 positions of the pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution
The bromine atoms at positions 4 and 6 undergo nucleophilic substitution due to the electron-deficient nature of the aromatic system. Common reactions include:
-
Amine introduction : Treatment with primary or secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–120°C yields mono- or di-substituted derivatives .
-
Azide formation : Reaction with sodium azide (NaN₃) in DMF at 100°C produces 4-azido-6-bromo or 4,6-diazido derivatives.
-
Thiolation : Potassium thiolate (RS⁻K⁺) in ethanol replaces bromine with thiol groups, forming thioether-linked analogs.
Suzuki–Miyaura Coupling
Palladium-catalyzed coupling with aryl/heteroaryl boronic acids selectively replaces bromine atoms. Key conditions:
Catalyst System | Base | Solvent | Temperature | Product |
---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (3:1) | 80–100°C | 4-Aryl-6-bromo derivatives |
Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110°C | 4,6-Diaryl pyrrolopyridines |
For example, coupling with phenylboronic acid using Pd(PPh₃)₄ yields 4-phenyl-6-bromo-1H-pyrrolo[2,3-b]pyridine, retaining one bromine for further functionalization .
Buchwald–Hartwig Amination
Palladium-mediated amination introduces amino groups at brominated positions:
-
Conditions : Pd(OAc)₂, BINAP ligand, NaOtBu, toluene, 100°C .
-
Example : Reaction with morpholine replaces bromine at position 6, yielding 4-bromo-6-morpholino derivatives .
Sequential Functionalization
The differential reactivity of bromines enables stepwise modifications:
-
Selective Suzuki coupling at position 4 using PdCl₂(dppf) and arylboronic acid .
-
Subsequent substitution at position 6 with amines or azides .
This strategy is pivotal in synthesizing FGFR inhibitors, where 4,6-dibromo derivatives serve as intermediates for introducing pharmacophoric groups .
Halogen Exchange Reactions
Bromine atoms can be replaced by other halogens under radical or metal-catalyzed conditions:
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine is primarily utilized in drug discovery as a building block for synthesizing kinase inhibitors. Its ability to inhibit Fibroblast Growth Factor Receptors (FGFRs) makes it a promising candidate for cancer therapies.
- Mechanism of Action :
- Target : FGFRs
- Biochemical Pathways : Inhibits pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt.
- Result : Induces apoptosis in breast cancer cells (4T1) and inhibits cell proliferation .
Biological Studies
This compound serves as a probe for studying biological pathways involving FGFRs and related proteins. Its role in signaling pathways is crucial for understanding cancer biology and developing targeted therapies.
Material Science
Research has also explored the use of this compound in organic electronics. Its unique structure allows it to act as a precursor for advanced materials used in electronic applications.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings:
Wirkmechanismus
The mechanism of action of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine, particularly in its role as an FGFR inhibitor, involves binding to the ATP-binding site of the receptor. This binding inhibits the receptor’s kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without bromine substitutions.
4-Bromo-1H-pyrrolo[2,3-b]pyridine: A mono-brominated derivative.
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Another mono-brominated derivative.
Uniqueness
4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for diverse chemical modifications. This dual bromination also increases its potential as a versatile intermediate in the synthesis of complex molecules with significant biological activities .
Biologische Aktivität
4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a fibroblast growth factor receptor (FGFR) inhibitor. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and data tables.
Synthesis and Structure
The synthesis of this compound derivatives typically involves multi-step reactions that yield compounds with diverse substituents. Research indicates that modifications at the 5-position can enhance biological activity through improved interactions with target proteins. The compound's unique structure allows for the formation of hydrogen bonds with specific amino acids in FGFRs, which is crucial for its inhibitory effects .
Inhibition of FGFRs
One of the primary biological activities of this compound is its ability to inhibit FGFRs. This inhibition is particularly relevant in cancer therapy since abnormal activation of FGFR signaling pathways has been implicated in various tumors. A study reported that derivative 4h exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively .
Table 1: Inhibitory Activity Against FGFRs
Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
---|---|---|---|---|
4h | 7 | 9 | 25 | 712 |
Induction of Apoptosis
In vitro studies have shown that compound 4h not only inhibits cell proliferation but also induces apoptosis in breast cancer cell lines (e.g., 4T1 cells). The mechanism involves down-regulating matrix metalloproteinase-9 (MMP9) and up-regulating tissue inhibitor of metalloproteinases-2 (TIMP2), which are crucial for cell migration and invasion .
The mechanism by which this compound exerts its biological effects primarily involves:
- Binding to FGFRs : The compound forms hydrogen bonds with key residues in the FGFR active site.
- Modulation of Signaling Pathways : By inhibiting FGFRs, it disrupts downstream signaling pathways that promote tumor growth and survival.
- Cell Cycle Arrest : Studies indicate that certain derivatives can arrest the cell cycle at the G2/M phase in cancer cells .
Case Studies
Several studies have highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives in preclinical models:
- Breast Cancer Model : Compound 4h was tested on 4T1 breast cancer cells, demonstrating significant inhibition of proliferation and induction of apoptosis.
- Antibacterial Activity : Related pyrrole derivatives have shown promising antibacterial activity against pathogens like Staphylococcus aureus, indicating a broader spectrum of biological activity beyond cancer treatment .
Eigenschaften
IUPAC Name |
4,6-dibromo-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFNUPHCRULLPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646906 | |
Record name | 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-66-8 | |
Record name | 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.